molecular formula C20H14F4N4O3 B6111115 3-[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]-1-(3-METHOXYBENZOYL)UREA

3-[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]-1-(3-METHOXYBENZOYL)UREA

Cat. No.: B6111115
M. Wt: 434.3 g/mol
InChI Key: KFIDHRPWIKUASR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]-1-(3-METHOXYBENZOYL)UREA is a complex organic compound that features a combination of fluorinated aromatic rings and a pyrimidine core. This compound is notable for its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in its structure often imparts unique chemical and biological properties, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]-1-(3-METHOXYBENZOYL)UREA typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the pyrimidine core by reacting 4-fluorobenzaldehyde with trifluoromethyl ketone under basic conditions to form the intermediate 4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine. This intermediate is then coupled with 3-methoxybenzoyl isocyanate to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]-1-(3-METHOXYBENZOYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated aromatic rings, where nucleophiles replace fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]-1-(3-METHOXYBENZOYL)UREA has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]-1-(3-METHOXYBENZOYL)UREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluorophenyl)-6-(trifluoromethyl)pyrimidine: Shares the pyrimidine core and fluorinated aromatic ring but lacks the methoxybenzoyl urea moiety.

    3-Methoxybenzoyl isocyanate: Contains the methoxybenzoyl group but does not have the pyrimidine core or fluorinated rings.

Uniqueness

3-[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]-1-(3-METHOXYBENZOYL)UREA is unique due to its combination of structural features, including the pyrimidine core, fluorinated aromatic rings, and methoxybenzoyl urea moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-[[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F4N4O3/c1-31-14-4-2-3-12(9-14)17(29)27-19(30)28-18-25-15(10-16(26-18)20(22,23)24)11-5-7-13(21)8-6-11/h2-10H,1H3,(H2,25,26,27,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFIDHRPWIKUASR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC(=O)NC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F4N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.